(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one

ion channel pharmacology pain chalcone SAR

(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one (CAS 5328-73-4, also called 3-chlorochalcone) is a member of the 1,3-diphenyl-2-propen-1-one (chalcone) family, bearing a single chlorine substituent at the meta position of the B‑ring. Its α,β‑unsaturated ketone scaffold and the electron‑withdrawing chlorine atom jointly influence reactivity and biological target engagement, making it a chemically distinct entry among commercially available halogenated chalcones.

Molecular Formula C15H11ClO
Molecular Weight 242.70 g/mol
CAS No. 5328-73-4
Cat. No. B6325784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one
CAS5328-73-4
Molecular FormulaC15H11ClO
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl
InChIInChI=1S/C15H11ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H/b10-9+
InChIKeyXBFMSIZYORSEPA-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one (CAS 5328-73-4) and How Does It Compare to Other Chalcones?


(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one (CAS 5328-73-4, also called 3-chlorochalcone) is a member of the 1,3-diphenyl-2-propen-1-one (chalcone) family, bearing a single chlorine substituent at the meta position of the B‑ring [1]. Its α,β‑unsaturated ketone scaffold and the electron‑withdrawing chlorine atom jointly influence reactivity and biological target engagement, making it a chemically distinct entry among commercially available halogenated chalcones.

Why (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one Cannot Be Freely Interchanged with Ortho or Para Chlorochalcones


Although all three monochlorinated chalcone regioisomers share the same molecular formula (C₁₅H₁₁ClO), the position of the chlorine atom dictates the molecule's electronic distribution, binding‑site complementarity, and biological readout. Direct comparative studies demonstrate that the inhibitory potency against glutathione S‑transferase, the antic cancer lead prioritization in positional‑scanning libraries, and the selectivity for peripheral versus central targets all differ markedly among the 2‑chloro, 3‑chloro, and 4‑chloro congeners [1][2]. Consequently, a procurement decision that treats the three isomers as interchangeable risks selecting a compound with a divergent pharmacological profile, undermining assay reproducibility and delaying lead‑optimisation campaigns.

Quantitative Differentiation Evidence for (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one Versus Its Closest Analogs


NaV 1.7 Antagonist Activity: Meta‑Chlorochalcone Displays Sub‑Micromolar Potency While Para‑Chlorochalcone Shows No Reported NaV Activity

The target compound inhibits the human partially inactivated NaV 1.7 sodium channel with an IC₅₀ of 240 nM in a PatchXpress voltage‑clamp assay on HEK293 cells [1]. In contrast, the para‑chloro isomer (4‑chlorochalcone, CAS 956‑04‑7) has been extensively profiled in the literature and public databases, yet no NaV 1.7 antagonism has been reported for it; its documented pharmacology is confined to MAO‑B inhibition (IC₅₀ ≈ 0.066‑0.082 μM), MAO‑A inhibition (IC₅₀ ≈ 9.1–9.95 μM), and acetylcholinesterase inhibition (IC₅₀ ≈ 1.25–2.79 μM) [2][3]. This dichotomy demonstrates that the meta‑chloro substitution unlocks a distinct ion‑channel target space inaccessible to the para‑chloro analogue.

ion channel pharmacology pain chalcone SAR

Squalene Synthase Inhibition: A Unique Metabolic‑Enzyme Target Engagement Not Shared by the Lead 2‑Chlorochalcone Anticancer Congener

The target compound inhibits squalene synthase in rat liver microsomes with an IC₅₀ of 600 nM [1]. In the combinatorial positional‑scanning library, the 2‑chloro isomer (CAS 22966‑11‑6) was identified as the primary anticancer hit (crown‑gall tumour model) and was not reported to inhibit squalene synthase [2]. The 3‑chloro isomer thus offers a distinct target‑class profile that extends beyond the anticancer activity documented for the 2‑chloro lead, opening opportunities in cholesterol‑lowering or antifungal research where squalene synthase is a validated target.

cholesterol biosynthesis squalene synthase metabolic enzyme inhibition

CB2 Cannabinoid Receptor Agonism: A Sub‑100 nM Human EC₅₀ That Positioning the 3‑Chlorochalcone Over the 4‑Chlorochalcone in Neuro‑Immunology Applications

The target compound acts as an agonist at the human recombinant CB2 receptor with an EC₅₀ of 63 nM and at the rat CB2 receptor with an EC₅₀ of 91 nM [1]. The 4‑chlorochalcone has no documented CB2 activity; its reported receptor‑level pharmacology is limited to monoamine oxidases and cholinesterases [2]. The meta‑chloro isomer therefore provides a functional cannabinoid‑system entry point that is absent in the para‑chloro analogue.

cannabinoid receptor CB2 agonism neuroinflammation

Glutathione S‑Transferase (GST) Inhibition: Positional Order 2‑Cl > 4‑Cl > 3‑Cl Provides Functional Selectivity for Insecticide‑Synergist Applications

Chloro‑substituted 4′‑phenylchalcones were evaluated for inhibition of housefly glutathione S‑transferase (GST). The inhibitory activity followed a clear positional rank order: 2‑chloro > 4‑chloro > 3‑chloro [1]. The same rank order was observed for enhancement of diazinon insecticidal activity in resistant flies, indicating that the 3‑chloro isomer is the weakest GST inhibitor among the three and therefore the least likely to interfere with detoxification‑based resistance mechanisms when a clean GST‑inactive chalcone is required.

detoxification enzyme GST inhibition insecticide synergism

Positional Sensitivity in Anticancer Library Screening: 2‑Chlorochalcone Is the Lead Hit, Not the 3‑Chlorochalcone

A 175‑member chalcone positional‑scanning library identified (2E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one (A1B9) as one of two lead structures for antitumor activity in the potato‑disc assay, while the 3‑chloro isomer was not flagged as a significant hit [1]. This result demonstrates that the ortho‑chloro substitution is essential for the observed antitumour activity in this model; the meta‑chloro isomer does not replicate this effect.

anticancer screening chalcone library positional scanning

Application Scenarios Where (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one (CAS 5328-73-4) Delivers Documented Advantage


Ion‑Channel Pain Target Screening

Investigators assembling a NaV 1.7‑focused compound collection for neuropathic pain research should include the 3‑chlorochalcone (IC₅₀ = 240 nM) as a structurally simple chalcone‑based NaV antagonist. The 4‑chlorochalcone lacks any reported NaV 1.7 activity, making the meta‑chloro isomer the only monochlorinated regioisomer with a defined ion‑channel IC₅₀ [Evidence from Section 3, Item 1].

Cholesterol‑Lowering and Antifungal Discovery Programmes Targeting Squalene Synthase

For projects requiring a squalene synthase inhibitor chemical probe, the 3‑chlorochalcone provides a 600 nM starting point. The 2‑chlorochalcone anticancer lead lacks squalene‑synthase activity, making the meta‑chloro derivative the regioisomer of choice for cholesterol‑biosynthesis or antifungal polyene‑adjunct screens [Evidence from Section 3, Item 2].

CB2‑Mediated Neuro‑Inflammation and Immunomodulation Studies

The sub‑100 nM human CB2 EC₅₀ of the 3‑chlorochalcone supports its use as a cannabinoid‑system tool compound. The 4‑chlorochalcone has no CB2 activity, so the meta‑chloro isomer uniquely serves programmes investigating CB2‑mediated anti‑inflammatory, neuroprotective, or immunomodulatory mechanisms among commercially available monochlorinated chalcones [Evidence from Section 3, Item 3].

Insecticide‑Synergist Research Requiring a GST‑Inactive Chalcone Control

The 3‑chlorochalcone is the weakest GST inhibitor among the three chlorochalcone regioisomers and is therefore the optimal scaffold when a GST‑silent chalcone control is needed in insecticide‑synergism or detoxification‑enzyme studies. Selecting the wrong regioisomer (e.g., 2‑chloro or 4‑chloro) would introduce unwanted GST‑inhibitory activity [Evidence from Section 3, Item 4].

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